molecular formula C12H18ClNO2 B1430775 Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride CAS No. 76992-75-1

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride

Cat. No. B1430775
CAS RN: 76992-75-1
M. Wt: 243.73 g/mol
InChI Key: NEVKTKIBYYBXPN-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride involves several steps. One commonly used synthetic strategy involves the condensation of 3,4-dimethoxyphenyl-1-(aminomethyl)cyclopentane with formalin .


Molecular Structure Analysis

The molecular structure of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride can be represented by the formula: C9H11N . The molecular weight is 133.1903 .


Chemical Reactions Analysis

The chemical reactions involving Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride are complex and can vary depending on the conditions and reagents used. For instance, the corresponding amides, which were reduced to tertiary amines, were synthesized by reaction of the latter with the acid chlorides of substituted benzoic and phenylacetic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride include a molecular weight of 133.1903 . More detailed information about its physical and chemical properties may be available in specific databases or scientific literature.

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

A study highlighted the analgesic and anti-inflammatory activity of a specific isoquinoline derivative, demonstrating pronounced anti-inflammatory effects in comparison to diclofenac sodium, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity

Another research evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, revealing promising local anesthetic properties and highlighting the need for further investigation as drug candidates (Azamatov et al., 2023).

Antifungal and Contraceptive Activities

Research on novel tetrahydroisoquinolines has shown both antifungal and contraceptive activities, offering precursor structures for the development of new contraceptives with antifungal activities (Li Rong-mei, 2006).

Antimicrobial Agents

The development of novel isoquinoline derivatives with antimicrobial properties has been reported, with many compounds exhibiting high bactericidal activity and some showing antifungal activity, suggesting their utility in addressing microbial resistance (Galán et al., 2013).

Inotropic Effects

Isoquinoline alkaloids have been studied for their inotropic effects on cardiomyocytes, providing insights into their mechanisms of action and potential therapeutic applications (Jumayev et al., 2020).

Future Directions

The future directions in the research of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride could involve further exploration of its biological activities and potential therapeutic applications. The development of novel THIQ analogs with potent biological activity is also a promising area of research .

properties

IUPAC Name

5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVKTKIBYYBXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60824305
Record name 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride

CAS RN

76992-75-1
Record name 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60824305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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